Welcome to the BenchChem Online Store!
molecular formula C12H9Cl2NO B091189 5-Chloro-2-(4-chlorophenoxy)aniline CAS No. 121-27-7

5-Chloro-2-(4-chlorophenoxy)aniline

Cat. No. B091189
M. Wt: 254.11 g/mol
InChI Key: WLJSUJOESWTGEX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US04221714

Procedure details

A 140 g. portion of the above nitro derivative in 1400 ml. of acetone is reduced with 560 g. of sodium hydrosulfite in 1400 ml. of water as described in Example 1, giving 5-chloro-2-(p-chlorophenoxy)aniline.
Name
nitro
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four

Identifiers

REACTION_CXSMILES
ClC1C=CC([C:8]2[C:9]([N+:33]([O-])=O)=[C:10]([O:15][C:16]3[CH:21]=[CH:20][C:19]([Cl:22])=[C:18](C4C=CC(Cl)=CC=4)[C:17]=3[N+]([O-])=O)[CH:11]=[CH:12][C:13]=2[Cl:14])=CC=1.CC(C)=O.S(S([O-])=O)([O-])=O.[Na+].[Na+]>O>[Cl:14][C:13]1[CH:12]=[CH:11][C:10]([O:15][C:16]2[CH:21]=[CH:20][C:19]([Cl:22])=[CH:18][CH:17]=2)=[C:9]([CH:8]=1)[NH2:33] |f:2.3.4|

Inputs

Step One
Name
nitro
Quantity
0 (± 1) mol
Type
reactant
Smiles
ClC1=CC=C(C=C1)C=1C(=C(C=CC1Cl)OC1=C(C(=C(C=C1)Cl)C1=CC=C(C=C1)Cl)[N+](=O)[O-])[N+](=O)[O-]
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CC(=O)C
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
S(=O)([O-])S(=O)[O-].[Na+].[Na+]
Step Four
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
ClC=1C=CC(=C(N)C1)OC1=CC=C(C=C1)Cl

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
© Copyright 2024 BenchChem. All Rights Reserved.